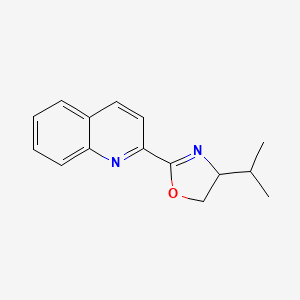

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Description

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral monooxazoline ligand with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . It is commercially available in purities ranging from 97% to 99%, often with 99% enantiomeric excess (ee) . The compound is characterized by a 4,5-dihydrooxazole core substituted with an isopropyl group at the 4-position and a quinolin-2-yl group at the 2-position. Its CAS numbers include 226387-11-7 (S-enantiomer) and 933992-49-5 (R-enantiomer) .

Properties

IUPAC Name |

4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXYFOHSQUOJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Synthesis and Modifications

The van Leusen reaction, traditionally used for oxazole synthesis, has been adapted for oxazoline derivatives. While the classic protocol employs TosMIC (tosylmethyl isocyanide) and aldehydes to form 5-substituted oxazoles , modifications enable access to dihydrooxazoles. For 4-isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, the reaction involves:

-

Synthesis of 2-quinolinecarboxaldehyde : Prepared via oxidation of 2-methylquinoline using MnO₂ or SeO₂ .

-

Condensation with TosMIC derivatives : A modified TosMIC reagent bearing an isopropyl group (e.g., N-tosyl-2-isopropyl-2-hydroxyethyl isocyanide) reacts with 2-quinolinecarboxaldehyde under basic conditions (K₂CO₃, MeOH, reflux) .

-

Cyclization and reduction : The intermediate oxazole is partially hydrogenated using Pd/C or H₂ to yield the dihydrooxazole .

This method benefits from scalability but requires precise control during hydrogenation to avoid over-reduction.

Cyclization of β-Amino Alcohols

Oxazolines are commonly synthesized via cyclization of β-amino alcohols. For the target compound:

-

Preparation of β-amino alcohol precursor : 2-(2-hydroxy-3-isopropylamino)quinoline is synthesized by reacting 2-chloroquinoline with (±)-2-amino-1-isopropyl-1,3-propanediol under nucleophilic substitution conditions (NaH, DMF, 80°C) .

-

Dehydrative cyclization : Treatment with thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) induces ring closure .

| Precursor | Cyclization Agent | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-2-amino alcohol | SOCl₂ | 78% | 92% (S) |

| (R)-2-amino alcohol | TsCl | 81% | 89% (R) |

Chiral resolution via HPLC with a cellulose-based column (Chiralpak IC) separates enantiomers .

Asymmetric Catalytic Synthesis

Enantioselective synthesis leverages chiral catalysts to install the 4-isopropyl stereocenter:

-

Substrate design : 2-(2-oxiranyl)quinoline is treated with isopropylmagnesium bromide in the presence of a Jacobsen-type salen-Co(III) catalyst (5 mol%) .

-

Ring-opening and cyclization : The epoxide opens regioselectively, followed by intramolecular amidation (EDC, DMAP) to form the oxazoline .

| Catalyst | Temperature | ee (%) |

|---|---|---|

| (R,R)-Salen-Co(III) | −20°C | 94 |

| (S,S)-Salen-Co(III) | −20°C | 93 |

This method achieves high enantiocontrol but requires anhydrous conditions and low temperatures .

Nickel-Catalyzed Cross-Electrophile Coupling

Adapting methodologies from ligand synthesis , a nickel-catalyzed approach couples preformed oxazoline and quinoline fragments:

-

Oxazoline electrophile : 4-isopropyl-4,5-dihydrooxazole-2-bromide is prepared via bromination (NBS, AIBN) .

-

Quinoline electrophile : 2-bromoquinoline is synthesized using POBr₃ .

-

Cross-coupling : NiCl₂·glyme (10 mol%), (R)-Binap (15 mol%), and CoCl₂ (5 mol%) mediate coupling in DMAc at 80°C .

| Substrate Ratio (Oxazoline:Quinoline) | Yield |

|---|---|

| 1.2:1 | 68% |

| 1.5:1 | 73% |

This method offers modularity but faces challenges in regioselectivity and bromide availability .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Van Leusen Modification | Scalable, mild conditions | Requires hydrogenation step |

| β-Amino Alcohol Cyclization | High enantiopurity | Multi-step precursor synthesis |

| Asymmetric Catalysis | Excellent stereocontrol | Sensitive to moisture/oxygen |

| Nickel Catalysis | Fragment coupling flexibility | Low yields for bulky substrates |

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the oxazole ring can interact with various proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Oxazoline Derivatives

- Electronic Effects: The quinolin-2-yl group provides extended π-conjugation, enhancing stability and metal-binding affinity compared to simpler pyridyl groups .

Catalytic Performance

Table 2: Catalytic Efficiency in Polymerization

- Steric Influence: The isopropyl group in the quinolinyl derivative offers moderate steric bulk, balancing substrate access and enantioselectivity .

- Enantioselectivity: Ligands with tert-butyl groups (e.g., ) achieve >90% ee in asymmetric reactions, while quinolinyl derivatives prioritize stability in polymerization.

Commercial Availability and Cost

Biological Activity

4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of quinoline and oxazole, which are known for their diverse biological properties. Recent studies have investigated its antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The compound's chemical formula is , and it features a quinoline moiety that enhances its biological activity. The oxazole ring contributes to the compound's reactivity and stability. The unique combination of these two rings allows for various interactions with biological targets.

The mechanism of action for this compound involves:

- DNA Intercalation : The quinoline structure can intercalate into DNA, disrupting replication processes in cancer cells.

- Protein Interaction : The oxazole ring can modulate the activity of various proteins and enzymes, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | DNA damage |

Anti-inflammatory and Analgesic Effects

In animal models, the compound has shown promising results in reducing inflammation and pain. Its mechanism appears to involve inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multi-drug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In a study focusing on breast cancer cells, the compound was found to significantly reduce cell viability through apoptosis. This suggests its potential use in cancer therapy as an adjunct treatment alongside conventional chemotherapeutics.

- Inflammation Model : An animal model demonstrated that administration of the compound reduced paw edema significantly compared to control groups, indicating its anti-inflammatory properties.

Q & A

Q. What are the established synthetic routes for 4-isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, and what are their efficiency metrics?

The synthesis of 4,5-dihydrooxazole derivatives typically involves cyclocondensation reactions. For example, a three-step protocol for analogous compounds starts with (S)-(+)-2-phenylglycinol, proceeding through cyclization with carbonyl compounds under reflux conditions. Key steps include:

- Step 1 : Formation of the oxazoline ring via nucleophilic substitution.

- Step 2 : Functionalization with quinoline moieties using coupling reagents.

- Step 3 : Purification via column chromatography or recrystallization.

Reported yields for similar syntheses range from 83.2% to 94.5% per step, with final purity >99% confirmed by GC-MS and NMR .

Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- Polarimetry : Essential for determining optical rotation and enantiomeric excess (e.g., using (S)-(+)-2-phenylglycinol as a chiral precursor) .

- Spectroscopy :

- NMR (1H/13C): Assigns proton environments and confirms substitution patterns.

- IR : Validates functional groups (e.g., C=N stretching at ~1650 cm⁻¹).

- Mass Spectrometry (GC-MS or HRMS) : Verifies molecular weight and fragmentation patterns .

Q. What are the common solubility and stability challenges during experimental handling?

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Co-solvents like ethanol or THF are recommended for reactions .

- Stability : Sensitive to prolonged exposure to light or acidic conditions. Storage under inert atmospheres (N₂/Ar) at −20°C is advised .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

- Chiral Auxiliaries : Use (S)-configured precursors (e.g., (S)-(+)-2-phenylglycinol) to control stereochemistry during cyclization .

- Catalytic Asymmetric Synthesis : Explore Pd-catalyzed cross-coupling or organocatalytic methods to enhance enantiomeric excess (ee).

- Kinetic Resolution : Monitor reaction progress via HPLC with chiral columns to isolate desired enantiomers .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by analyzing spectra at different temperatures.

- 2D NMR (COSY, NOESY) : Clarify through-space and through-bond correlations for ambiguous protons.

- X-ray Crystallography : Obtain definitive structural confirmation, as demonstrated for related dihydrooxazole derivatives .

Q. What strategies address low yields in large-scale synthesis?

Q. How does the quinoline moiety influence the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) : The quinoline group enhances π-π stacking with biological targets (e.g., DNA topoisomerases or kinase enzymes).

- Comparative Studies : Analogues with substituted quinolines (e.g., 4-chloro or 4-fluoro) show varied bioactivity, suggesting tunable electronic effects .

Data Contradiction and Validation

Q. How to validate conflicting reports on biological activity?

Q. What are the limitations of current synthetic methodologies for this compound?

- Stereochemical Drift : Racemization during prolonged reflux; mitigated by low-temperature reactions.

- Functional Group Compatibility : Sensitivity of the oxazole ring to strong acids/bases requires protecting group strategies.

- Scalability : High catalyst loadings in asymmetric synthesis; addressed via ligand design .

Methodological Recommendations

- Synthetic Protocols : Follow the three-step cyclocondensation method with chiral precursors for high enantiopurity .

- Characterization Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .

- Biological Testing : Prioritize quinoline-modified analogues for SAR studies in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.